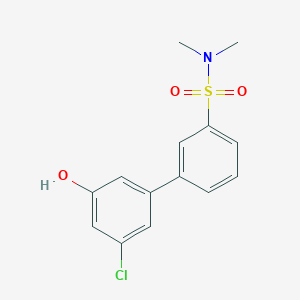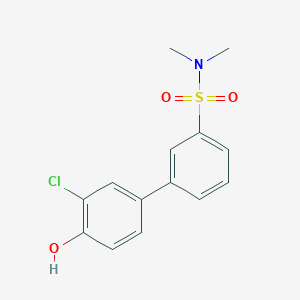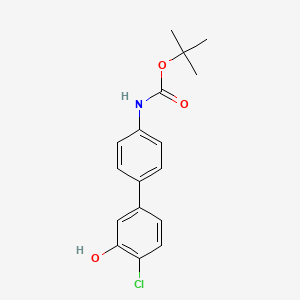![molecular formula C16H16ClNO3S B6382336 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262002-21-0](/img/structure/B6382336.png)
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is a synthetic compound that has been widely studied due to its potential applications in a variety of scientific fields. This compound is a phenolic derivative and is composed of a phenolic ring with a sulfur-containing substituent. It is a highly polar compound, which can be used to create a variety of products, such as organic solvents, surfactants, and other compounds. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) is not fully understood. However, it is believed to act as a catalyst for the oxidation of organic compounds and as a reagent for the synthesis of organic compounds. It has also been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes.
Biochemical and Physiological Effects
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied for its potential biochemical and physiological effects. This compound has been studied for its potential to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. It has also been studied for its potential to act as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has several advantages and limitations when used in lab experiments. This compound is highly polar, which makes it useful for a variety of applications. It is also an inexpensive compound, which makes it attractive for use in experiments. However, this compound is also highly toxic, and it can be difficult to handle in a laboratory setting.
Direcciones Futuras
Due to its potential applications, 2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has many potential future directions. These include further research into its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. Additionally, further research could be conducted into its potential biochemical and physiological effects, as well as its potential for use as an antioxidant, to reduce inflammation, and to reduce the risk of certain diseases. Further research could also be conducted into the potential for this compound to act as a chelating agent, as a surfactant, and as an inhibitor of certain enzymes. Finally, research could be conducted into the potential for this compound to be used in the development of new drugs and treatments.
Métodos De Síntesis
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) can be synthesized in a variety of ways. One method is to use an oxidation reaction with a nitric acid solution. This process involves the use of a nitric acid solution and a copper catalyst to oxidize the starting material, 2-chloro-4-sulfophenol. The reaction is carried out at a temperature of 80-90°C, and the resulting product is 2-chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%).
Aplicaciones Científicas De Investigación
2-Chloro-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol (95%) has been studied extensively in the scientific community due to its potential applications in a variety of fields. This compound has been studied for its potential use as a catalyst, as a reagent, and for its potential applications in drug synthesis. This compound has been used in a variety of research studies to investigate its potential as a catalyst, as a reagent, and for its potential applications in drug synthesis.
Propiedades
IUPAC Name |
2-chloro-4-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-11-13(5-8-16(15)19)12-3-6-14(7-4-12)22(20,21)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZZTZWXENZSIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686206 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4'-(pyrrolidin-1-ylsulfonyl)-[1,1'-biphenyl]-4-ol | |
CAS RN |
1262002-21-0 |
Source


|
| Record name | 3-Chloro-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)
![3-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382311.png)



![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)